Tauroursodeoxycholic acid sodium salt
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Overview
Description
Sodium taurochenodeoxycholate is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. It is commonly found in the bile of many species, including humans. This compound plays a crucial role in the emulsification of lipids in the digestive system, aiding in the absorption of dietary fats and fat-soluble vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium taurochenodeoxycholate can be synthesized through the conjugation of chenodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with taurine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the product .
Industrial Production Methods
In industrial settings, the production of sodium taurochenodeoxycholate involves the extraction of chenodeoxycholic acid from animal bile, followed by its purification and conjugation with taurine. The resulting product is then converted to its sodium salt form through neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
Sodium taurochenodeoxycholate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
Scientific Research Applications
Sodium taurochenodeoxycholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It plays a role in the study of lipid metabolism and transport.
Medicine: It is investigated for its potential therapeutic effects in liver diseases, cholesterol management, and as a choleretic agent to increase bile flow.
Industry: It is used in the formulation of pharmaceuticals and as a component in biochemical research .
Mechanism of Action
Sodium taurochenodeoxycholate exerts its effects primarily through its role as a bile acid. It emulsifies dietary fats, facilitating their digestion and absorption in the small intestine. The compound interacts with lipid molecules, forming micelles that enhance the solubility of fats. Additionally, it has been shown to reduce cholesterol formation in the liver and increase bile secretion .
Comparison with Similar Compounds
Similar Compounds
Taurochenodeoxycholic acid: The parent compound of sodium taurochenodeoxycholate, differing only in its salt form.
Taurodeoxycholic acid: Another bile acid conjugate with similar emulsifying properties.
Tauroursodeoxycholic acid: Known for its cytoprotective effects and used in the treatment of liver diseases
Uniqueness
Sodium taurochenodeoxycholate is unique due to its specific combination of chenodeoxycholic acid and taurine, which imparts distinct emulsifying and therapeutic properties. Its ability to form micelles and enhance lipid absorption makes it particularly valuable in both research and clinical settings .
Properties
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6009-98-9, 35807-85-3 |
Source
|
Record name | 6009-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 35807-85-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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